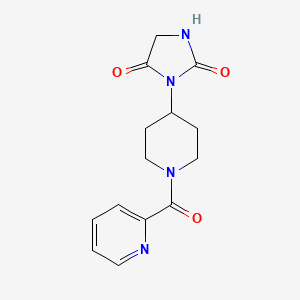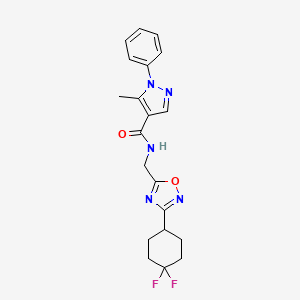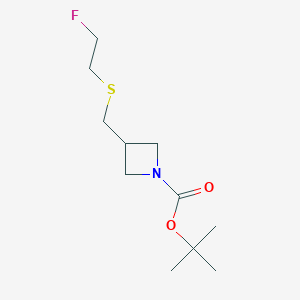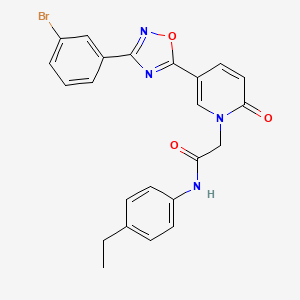
3-(1-Picolinoylpiperidin-4-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1-Picolinoylpiperidin-4-yl)imidazolidine-2,4-dione” is a derivative of imidazolidine-2,4-dione . Imidazolidine-2,4-dione derivatives are known to have a wide range of significant pharmacological or biological activities . They have been found to have applications in clinical medicine .
Synthesis Analysis
Imidazolidine-2,4-dione derivatives can be synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used .Molecular Structure Analysis
The structure of these derivatives was confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis . The imidazolidine-2,4-dione ring system has 3 carbon atoms and 2 nitrogen atoms . It is composed of an imidazoline derivative with an oxygen-nitrogen double bond at positions 1 and 3 and a carbon-oxygen double bond in positions 2, 4, or 5 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazolidine-2,4-dione derivatives include Knoevenagel condensation . The reaction of 5,5-diphenylimidazolidine-2,4-dione with 3-bromoprop-1-yne in DMF in the presence of K2CO3 as a base produced 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazolidine-2,4-dione derivatives can vary. For example, some derivatives are practically insoluble in water . The structure of these derivatives was confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .Wissenschaftliche Forschungsanwendungen
Molecular Design and Synthesis
Researchers have explored the molecular design and synthesis of related compounds, such as imidazopyridine thiazolidine-2,4-diones, which are conformationally restricted analogues of hypoglycemic compounds like rosiglitazone. These compounds were evaluated for their potential in insulin-induced adipocyte differentiation and hypoglycemic activity, with structure-activity relationships being a key focus of these studies (Oguchi et al., 2000).
Microwave-Assisted Synthesis
The efficiency of microwave-assisted synthesis has been demonstrated in the production of 3-(thien-3-yl)imidazolidine-2,4-dione analogs. This method provided a quick and high-yield approach to synthesizing a series of twenty optically pure derivatives from 1H-thieno[3,2-d][1,3]oxazine-2,4-dione and natural α-amino acids (Brouillette et al., 2007).
Antinociceptive Properties
Imidazolidine derivatives, known as hydantoins, have been investigated for their therapeutic applications, including anticonvulsant efficacy and treatment of neuropathic pain. A specific hydantoin, synthesized from glycine, showed promising antinociceptive effects in mice without affecting motor coordination or anxiety behavior, suggesting potential for pain management (Queiroz et al., 2015).
Ring Transformation Studies
Studies on the ring transformation of imidazolidine-2,4-diones to 4H-imidazoles have been conducted to understand the chemical reactions and mechanisms involved in the conversion process. This research contributes to the broader knowledge of chemical transformations and synthetic methods in organic chemistry (Schläpfer-Dähler et al., 1992).
Kinase Inhibition
Investigations into the inhibition of kinase enzymes have led to the discovery of new classes of inhibitors, such as imidazo[4,5-h]isoquinolin-9-ones. These compounds have shown significant potency in inhibiting lck kinase activity, highlighting their potential in therapeutic applications (Snow et al., 2002).
Wirkmechanismus
Target of Action
The primary targets of 3-(1-Picolinoylpiperidin-4-yl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . These targets play a crucial role in neuronal signaling and bacterial survival, respectively.
Mode of Action
The compound interacts with its targets through molecular docking. It binds to the VGCIP, leading to more binding affinity toward the channel and fitting well in the active pocket . This interaction can potentially alter the function of the channel, affecting neuronal signaling. The compound also interacts with bacterial proteins, influencing their function and potentially leading to antibacterial effects .
Biochemical Pathways
The compound’s antibacterial activity indicates that it may affect bacterial survival pathways .
Result of Action
The molecular and cellular effects of the compound’s action are primarily its potential anticonvulsant and antibacterial activities. The compound’s interaction with VGCIP suggests it may have anticonvulsant effects . Its interaction with bacterial proteins suggests potential antibacterial activity against both Gram-positive and Gram-negative bacteria .
Zukünftige Richtungen
Imidazolidine-2,4-dione derivatives have shown promise in various areas of pharmacology, including as potential anticancer agents . Future research could focus on further exploring these applications and developing new derivatives with improved properties. The specified data may be beneficial for future contrivance .
Eigenschaften
IUPAC Name |
3-[1-(pyridine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-12-9-16-14(21)18(12)10-4-7-17(8-5-10)13(20)11-3-1-2-6-15-11/h1-3,6,10H,4-5,7-9H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMWWKXHWPZVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid](/img/structure/B2447541.png)

![N-[3-(2,2,2-Trifluoroethoxymethyl)phenyl]prop-2-enamide](/img/structure/B2447544.png)
![[4-(Phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2447545.png)


![1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride](/img/structure/B2447549.png)
![2-Amino-6-(4-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2447551.png)

![3-(3-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2447554.png)

![N-(4-methoxybenzyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2447558.png)

![7-(2-fluorophenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2447562.png)